molecular formula C9H9N3S2 B083145 5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol CAS No. 14731-25-0

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol

Cat. No. B083145
CAS RN: 14731-25-0
M. Wt: 223.3 g/mol
InChI Key: UDHJCFUNVNFOLP-UHFFFAOYSA-N
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Description

"5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol" belongs to the class of 1,3,4-thiadiazole compounds. These compounds have been studied for their various chemical properties and potential applications in different fields.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, like "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol," often involves reactions starting from key intermediates such as 5-amino-1,3,4-thiadiazole-2-thiol. This process may include steps like acylation, thioetherification, and oxidation to achieve the desired compounds (Cho et al., 1993); (Chen et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol," is characterized by planarity and the presence of both thiol and thione forms. X-ray crystallography and NMR spectroscopy are commonly used for structural determination (Downie et al., 1972).

Chemical Reactions and Properties

1,3,4-Thiadiazoles can undergo various chemical reactions, including amidation, alkylation, and glycosylation. These reactions modify the properties of the compounds, potentially leading to applications in areas like fungicide development and biological activities (Xiao-hong, 2006); (El Ashry et al., 2019).

Physical Properties Analysis

The physical properties of "5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol" and similar compounds are influenced by their molecular structure. This includes aspects like solubility, melting points, and crystalline structure. These properties are crucial for their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups, like the thiadiazole ring. This influences their reactivity, stability, and interaction with other molecules. The presence of the thiol group, in particular, can lead to interesting chemical behavior, such as the formation of complexes with metals (Dani et al., 2013).

Scientific Research Applications

  • Antimicrobial Activity :

    • Novel quaternary ammonium salts containing 5-methyl-1,3,4-thiadiazole-2-thiol exhibited potent antimicrobial effects against common pathogens and displayed relatively low cytotoxicity against human cell lines (Xie et al., 2017).
    • Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol showed significant antibacterial, antifungal, and antitubercular activities, suggesting their potential in developing new antimicrobial and antitubercular drugs (Babu et al., 2020).
  • Anticancer Activity :

    • A series of 5-(3-indolyl)-1,3,4-thiadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2010).
  • Material Science Applications :

    • New polyurethanes derived from 5-amino-1,3,4-thiadiazole-2-thiol showed improved thermal, mechanical, and dielectric properties, making them suitable for biomedical applications (Oprea et al., 2021).
    • Gold nanoparticle-based carbon paste sensors using mercapto thiadiazole compounds exhibited high selectivity for copper ions, indicating their potential in environmental monitoring (Mashhadizadeh et al., 2010).
  • Corrosion Inhibition :

    • 5-amino 1,3,4-thiadiazole-2-thiol proved to be an effective corrosion inhibitor in acidic medium, highlighting its potential use in protecting metals from corrosion (Ouici et al., 2017).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at room temperature . More specific safety and hazard information was not found in the search results.

Future Directions

Thiadiazole compounds are important molecules in organic and pharmaceutical chemistry. Derivatives of these heterocycles display a broad spectrum of biological activities comprising antimicrobial, antituberculosis, anti-inflammatory and anticancer. They can act as antihypertensive and anticonvulsant agents . Therefore, the future directions of “5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol” could involve further exploration of its potential biological activities and applications in various fields.

properties

IUPAC Name

5-(4-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHJCFUNVNFOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933092
Record name 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol

CAS RN

14731-25-0
Record name 5-[(4-Methylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-25-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920319
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Record name 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PARA-TOLUIDINO)-1,3,4-THIADIAZOLE-2(3H)-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Haji Ali, D Osmaniye, BN Sağlık, S Levent, Y Özkay… - Molecules, 2022 - mdpi.com
Alzheimer’s disease (AD) is a slowly progressive neurodegenerative disease that causes dementia in people aged 65 and over. In the present study, a series of thiadiazole hybrid …
Number of citations: 4 www.mdpi.com
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

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